molecular formula C7H11NO B148583 4-Cyclopropylpyrrolidin-2-one CAS No. 126822-39-7

4-Cyclopropylpyrrolidin-2-one

Cat. No. B148583
CAS RN: 126822-39-7
M. Wt: 125.17 g/mol
InChI Key: AZWHGFBEGDLZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylpyrrolidin-2-one (4-CPP) is a cyclic organic compound with a molecular formula of C6H11NO. It is a colorless oil with a mild odor, and it is soluble in methanol and ethanol. 4-CPP is a structural analog of the neurotransmitter dopamine, and it has been studied for its potential applications in the pharmaceutical and biomedical fields.

Scientific Research Applications

Enzymatic Asymmetric Synthesis

4-Phenylpyrrolidin-2-one derivatives, structurally related to 4-Cyclopropylpyrrolidin-2-one, have been synthesized using dynamic kinetic resolution catalyzed by ω-transaminases. This process, involving an enzymatic enantioselective amination reaction, underscores the compound's utility in producing enantiomerically enriched cyclic analogues of γ-aminobutyric acid (GABA) derivatives, highlighting its importance in asymmetric synthesis and medicinal chemistry (Koszelewski et al., 2009).

Multicomponent Reactions in Medicinal Chemistry

The compound has found application in the synthesis of biologically active molecules through multicomponent reactions. For instance, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one demonstrates the compound's role in creating structures with potential biological activity. This synthesis showcases the efficiency and economy of utilizing cyclopropyl moieties in drug design (Sydorenko et al., 2022).

Inhibition Studies

Research on 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, closely related to this compound, has revealed its potential as a potent, low molecular weight non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase. This finding is crucial for understanding the compound's role in inhibition mechanisms, which could be applied in designing inhibitors for various biochemical pathways (Lin et al., 2000).

Dipeptidyl Peptidase IV Inhibitors

Methanoprolinenitrile-containing dipeptide mimetics, which include cyclopropyl groups similar to this compound, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV). These compounds are significant for treating type 2 diabetes, demonstrating the cyclopropyl moiety's impact on enhancing chemical stability and inhibitory potency (Magnin et al., 2004).

Synthesis of Biologically Active Compounds

The synthesis of enantiomerically pure N-substituted 4-hydroxypyrrolidin-2-one derivatives highlights the compound's utility in creating biologically active structures, such as oral carbapenem antibiotics and nootropic drugs. These derivatives serve as versatile intermediates for synthesizing various pharmacologically relevant compounds, showcasing the broad applicability of this compound and its derivatives in drug discovery and development (Jeong et al., 2005).

properties

IUPAC Name

4-cyclopropylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-3-6(4-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWHGFBEGDLZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561919
Record name 4-Cyclopropylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126822-39-7
Record name 4-Cyclopropylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.